molecular formula C7H7N5 B2765895 N-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933619-52-3

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B2765895
CAS No.: 1933619-52-3
M. Wt: 161.168
InChI Key: RONVQDJJYPKZTL-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazole ring fused to a pyrimidine ring, which contributes to its unique chemical properties and potential biological activities. It is often explored for its potential as a kinase inhibitor, particularly in the context of cancer research.

Mechanism of Action

Target of Action

The primary target of N-(1H-pyrazol-4-yl)pyrimidin-4-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation. It is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This compound has been found to reduce the phosphorylation of retinoblastoma at Thr821 . The inhibition of CDK2 leads to cell cycle arrest at the S and G2/M phases .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members . The inhibition of CDK2 by this compound disrupts this regulation, leading to cell cycle arrest .

Pharmacokinetics

The compound has shown potent cdk2 inhibitory activity and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . This suggests that the compound may have favorable ADME properties, but further studies would be needed to confirm this.

Result of Action

The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, cell cycle arrest at the S and G2/M phases, and induction of apoptosis . These effects can inhibit the proliferation of cancer cells .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium catalysts to facilitate the coupling of aminopyrazoles with chloropyrimidines. The reaction conditions often include the use of Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) as the base, yielding the desired product in varying yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Often use halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.

Scientific Research Applications

N-(1H-pyrazol-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-pyrazol-4-yl)pyrimidin-4-amine stands out due to its specific structure, which allows for selective inhibition of CDK2. This selectivity is crucial for minimizing off-target effects and enhancing the compound’s therapeutic potential in cancer treatment.

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVQDJJYPKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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